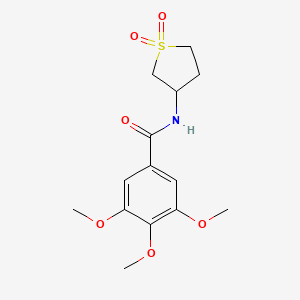

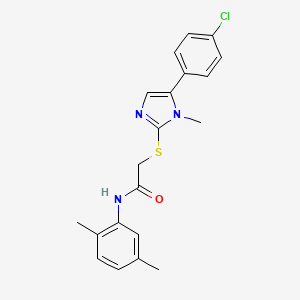

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide” is a chemical compound that likely contains a benzamide group (a benzene ring attached to a carboxamide group) and a dioxothiolane group (a five-membered ring containing two oxygen atoms and a sulfur atom). The “3,4,5-trimethoxy” indicates that there are three methoxy groups (-OCH3) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzamide and dioxothiolane groups, as well as the three methoxy groups attached to the benzene ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds, such as “N-(1,1-dioxothiolan-3-yl)-dithiocarbamate”, are known to react with amines and carbon disulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. Similar compounds, such as “N-(1,1-dioxothiolan-3-yl)-dithiocarbamate”, are known to have specific melting points, boiling points, and densities .Aplicaciones Científicas De Investigación

Rhodium(III)-Catalyzed Annulations

The study by Xu et al. (2018) highlights the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides facilitated through Rh(III)-catalyzed C-H activation. This process involves the sulfoxonium ylide acting as a carbene precursor under acid-controlled conditions to promote cyclizations, demonstrating the compound's potential in synthetic organic chemistry and material science applications (Youwei Xu, G. Zheng, Xifa Yang, Xingwei Li, 2018).

Antitumor Activity

The work by Szekeres et al. (2004) on Trimidox, a derivative similar in structure to N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide, shows significant biochemical and antitumor activity by inhibiting ribonucleotide reductase, suggesting the potential for cancer chemotherapy applications (T. Szekeres, K. Gharehbaghi, M. Fritzer, M. Woody, A. Srivastava, B. Riet, H. Jayaram, H. Elford, 2004).

Memory Enhancers

Piplani et al. (2018) describe the synthesis, biological evaluation, and molecular simulation studies of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, highlighting their potential as memory enhancers with acetylcholinesterase-inhibiting activity. This demonstrates the compound's application in neurodegenerative disease research (P. Piplani, Manishika Sharma, Pakhuri Mehta, Ruchi Malik, 2018).

Cellular Proliferation in Tumors

Dehdashti et al. (2013) evaluated the safety and feasibility of imaging tumor proliferation with a novel cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide, by PET in patients with newly diagnosed malignant neoplasms, indicating its application in medical imaging and diagnosis (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, Nina Wagner-Johnson, R. Mach, 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S/c1-19-11-6-9(7-12(20-2)13(11)21-3)14(16)15-10-4-5-22(17,18)8-10/h6-7,10H,4-5,8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOUWGMMQWMINB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)

![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2705302.png)

![3-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705306.png)

![Methyl 3-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2705307.png)

![N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/no-structure.png)

![N-(2,5-dimethoxybenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2705318.png)

![2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate](/img/structure/B2705319.png)

![3-amino-6-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2705321.png)